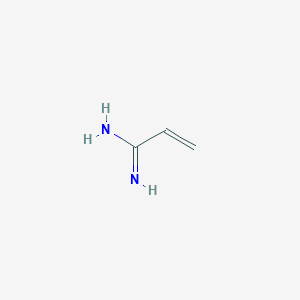

Acrylamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-3(4)5/h2H,1H2,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPUQAAUHKSVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316525 | |

| Record name | 2-Propenimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19408-49-2 | |

| Record name | 2-Propenimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acrylamidine Compounds for Researchers and Drug Development Professionals

An emerging class of compounds, acrylamidines, are gaining attention in the field of medicinal chemistry for their potential as versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the known properties of acrylamidine compounds, including their chemical, physical, and pharmacological characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Chemical and Physical Properties

Acrylamidine compounds are characterized by the presence of an acryloyl group attached to an amidine moiety. This unique structural combination imparts specific physicochemical properties that are of interest in drug development. The acryloyl group, a well-known Michael acceptor, offers the potential for covalent interactions with biological targets, while the basic amidine group can influence solubility, pKa, and interactions with acidic residues in proteins.

While extensive quantitative data for a wide range of acrylamidine derivatives is still emerging in the scientific literature, the following table summarizes key physicochemical parameters based on available information for related compounds and computational predictions.

| Property | Typical Range/Value | Significance in Drug Development |

| pKa | 8 - 11 (predicted for the amidinium ion) | Influences ionization state at physiological pH, affecting solubility, membrane permeability, and target binding. |

| logP | Variable, dependent on substitution | A measure of lipophilicity, which impacts solubility, absorption, distribution, metabolism, and excretion (ADME) properties. |

| Solubility | Generally higher in acidic aqueous solutions | Crucial for formulation and bioavailability. The basic amidine group enhances solubility in acidic environments. |

| Hydrogen Bond Donors/Acceptors | Donors: 1-2, Acceptors: 1-2 | Influences interactions with biological targets and contributes to solubility. |

| Molecular Weight | Variable, dependent on substitution | A key parameter in "drug-likeness," with smaller molecules often exhibiting better absorption and distribution. |

Pharmacological Properties and Biological Activities

The pharmacological profile of acrylamidine compounds is an active area of investigation, with preliminary studies suggesting a range of potential therapeutic applications. The inherent reactivity of the acryloyl group, coupled with the diverse functionalities that can be introduced on the amidine nitrogen atoms, allows for the fine-tuning of biological activity.

Anticancer Activity

Several studies have explored the potential of acrylamide-containing compounds as anticancer agents. The acryloyl moiety can act as a "warhead" for targeted covalent inhibition of key enzymes in cancer signaling pathways. For instance, acrylamide derivatives have been investigated as inhibitors of kinases such as BCR-ABL.[1] The general mechanism involves the Michael addition of a nucleophilic residue (often a cysteine) from the enzyme's active site to the electrophilic double bond of the acryloyl group, leading to irreversible inhibition.

Antimicrobial Activity

Guanidine-containing compounds, which share a structural resemblance to the amidine portion of acrylamidines, have a long history of use as antimicrobial agents. This suggests that acrylamidine derivatives may also possess antibacterial and antifungal properties. The positively charged amidinium ion can interact with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of novel acrylamidine compounds. The following sections provide representative methodologies for key experiments.

Synthesis of N-Substituted Acrylamidines

General Procedure:

-

Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

-

Slowly add a solution of acryloyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted acrylamidine.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the acrylamidine compound in a solution of known ionic strength (e.g., 0.1 M KCl).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve.

logP Determination (Shake-Flask Method):

-

Prepare a saturated solution of the acrylamidine compound in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).

-

Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Solubility Assay (Shake-Flask Method):

-

Add an excess amount of the solid acrylamidine compound to a known volume of a specific solvent (e.g., water, buffer at a specific pH).

-

Shake the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The measured concentration represents the equilibrium solubility of the compound in that solvent.

Biological Assays

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the acrylamidine compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Prepare a serial dilution of the acrylamidine compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The acryloyl group in acrylamidine compounds makes them potential covalent inhibitors of various enzymes, particularly those with a reactive cysteine residue in their active site. This can lead to the modulation of key signaling pathways involved in diseases like cancer.

Potential Signaling Pathway: Kinase Inhibition

Experimental Workflow: Evaluation of Anticancer Activity

References

acrylamidine functional group chemical structure

An In-Depth Technical Guide to the Acrylamidine Functional Group

Introduction

The acrylamidine functional group is a reactive chemical moiety characterized by the combination of an α,β-unsaturated carbonyl system (an acryloyl group) and an amidine. This unique structural arrangement confers significant chemical reactivity, making it a subject of interest in medicinal chemistry and drug development. The primary characteristic of this group is its function as a Michael acceptor, allowing it to act as an electrophilic "warhead" in targeted covalent inhibitors.[1]

In drug design, the ability to form a stable, covalent bond with a biological target can lead to numerous advantages, including prolonged duration of action, full target occupancy, and high potency.[2] Acrylamide-based warheads are among the most utilized electrophiles for targeting nucleophilic amino acid residues, particularly cysteine, on proteins.[1][3] The acrylamidine group, as a derivative, leverages this established reactivity while offering modified physicochemical properties. This guide provides a detailed overview of the core chemical structure, properties, synthesis, and mechanistic application of the acrylamidine functional group for researchers in drug discovery.

Core Chemical Structure and Physicochemical Properties

The acrylamidine functional group is composed of two key components: an electron-deficient olefin (the Michael acceptor) and a strongly basic amidine group. The electrophilicity of the β-carbon in the α,β-unsaturated system is primed for nucleophilic attack, a reactivity that can be tuned by substitutions on the scaffold.[2]

Below is a logical diagram illustrating the constituent parts of the acrylamidine functional group.

Caption: Logical relationship of the acrylamidine functional group.

Quantitative Structural Data

Precise bond lengths and angles for the acrylamidine group are not widely published. However, representative data can be compiled from crystallographic studies of its constituent parts: acrylamide and amidine/amide systems. This data provides a baseline for understanding the geometry of the moiety.

| Parameter | Bond | Typical Bond Length (Å) | Typical Bond Angle (°) | Data Source(s) |

| Acryloyl System | C=C | 1.34 - 1.35 | C-C=C: ~121° | [4] |

| C-C (single) | 1.47 - 1.48 | O=C-C: ~122° | [4] | |

| C=O | 1.23 - 1.26 | C-C=O: ~120° | [4][5] | |

| Amidine/Amide System | C-N (amide-like) | 1.32 - 1.34 | C-N-H: ~120° | [4][6] |

| C=N (imine-like) | ~1.28 | C-C=N: ~120° | [7] | |

| N-H | 1.01 - 1.02 | H-N-H: ~120° | [6] |

Note: These values are general and can vary based on substitution, crystal packing forces, and coordination to metal ions.

Physicochemical Properties

The physicochemical properties of a drug molecule, such as pKa and lipophilicity (LogP), are critical for its pharmacokinetic and pharmacodynamic profile.[8][9] The acrylamidine group distinctly influences these parameters.

| Property | Influencing Moiety | Expected Characteristic | Impact on Drug Development |

| pKa | Amidine Group | Amidines are strong organic bases, with pKa values typically ranging from 12-13. The exact value is influenced by substituents. This group will be protonated and positively charged at physiological pH. | Governs the extent of ionization, which affects solubility, membrane permeability, and receptor interactions.[9] A positive charge can form key ionic bonds with the target protein. |

| Reactivity | Acryloyl Group | The α,β-unsaturated system is an electrophilic Michael acceptor. Its reactivity is tunable; electron-withdrawing groups can increase reactivity, while substitutions at the α- or β-positions can decrease it.[2] | The rate of covalent bond formation is critical. Reactivity must be high enough to engage the target but low enough to avoid off-target reactions and associated toxicity.[2] |

| Solubility | Both | The acryloyl portion can improve lipophilicity compared to a secondary amine, while the basic amidine group, when protonated, significantly enhances aqueous solubility.[10] The overall balance is key for achieving desired drug-like properties. | A balance between aqueous solubility and lipophilicity (membrane permeability) is essential for oral bioavailability and proper distribution to the site of action.[10] |

Synthesis of Acrylamidines

While various methods exist for the synthesis of amides and amidines separately, a novel strategy for the direct formation of acrylamidines has been reported. This approach involves a copper(I)-catalyzed reaction of a propargylamine with tosylazide, which generates a reactive ketenimine intermediate. This intermediate is then trapped by a tethered amino group, leading to a 1,3-amino group migration to yield the final acrylamidine product.[11]

Caption: Synthetic workflow for acrylamidine formation.[11]

Example Experimental Protocol

The following is a representative protocol based on the 1,3-amino group migration strategy for synthesizing acrylamidines.[11]

Reaction: Copper(I)-catalyzed reaction of N,N-disubstituted propargylamine with tosylazide.

Materials:

-

N,N-disubstituted propargylamine derivative (1.0 eq)

-

Tosylazide (TsN₃) (1.1 eq)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N,N-disubstituted propargylamine (1.0 eq) and anhydrous dichloromethane.

-

Add Copper(I) Iodide (5 mol%) to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of tosylazide (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a syringe pump over a period of 1 hour.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure acrylamidine product.

Application in Drug Development: Covalent Inhibition

The acrylamidine group functions as an irreversible covalent warhead, primarily targeting cysteine residues in proteins.[1] The mechanism follows a two-step process: first, the inhibitor binds non-covalently to the target protein's active site. Following this initial binding, the electrophilic warhead is positioned optimally near a nucleophilic residue, which then attacks the β-carbon of the acryloyl system via a Michael addition reaction, forming a permanent covalent bond.[1][12]

This covalent modification permanently disables the protein, leading to a durable pharmacological effect. This strategy has been successfully employed in FDA-approved drugs like afatinib and ibrutinib, which use an acrylamide warhead.[2][10]

Caption: Mechanism of irreversible covalent inhibition.[1]

Conclusion

The acrylamidine functional group represents a valuable electrophilic warhead for the design of targeted covalent inhibitors. Its structure combines the well-established reactivity of the acrylamide Michael acceptor with the distinct physicochemical contributions of a basic amidine moiety. This combination allows for the fine-tuning of reactivity, solubility, and target-binding interactions. With novel synthetic routes enabling more accessible production, acrylamidine-based compounds hold significant potential for the development of next-generation therapeutics, particularly in oncology and immunology where covalent inhibition has proven to be a powerful strategy. Further research into this functional group is warranted to fully explore its applications in drug discovery.

References

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. research.monash.edu [research.monash.edu]

- 10. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 1,3-amino group migration route to form acrylamidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Amidine Derivatives for Research and Drug Development

Introduction

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them the imine analogs of amides.[1] This structural motif is of significant interest to the pharmaceutical and agrochemical industries due to its diverse biological activities.[2][3] Amidine-containing compounds have demonstrated efficacy as antibacterial, antiviral, antifungal, and antiparasitic agents.[4][5] They are found in numerous therapeutic agents, acting as enzyme inhibitors, DNA minor groove binders, and receptor antagonists.[2][4][6] For instance, drugs like pentamidine are used to treat protozoan infections, while other derivatives are investigated as serine protease inhibitors, muscarinic receptor agonists, and for the treatment of inflammation and pain.[2][4]

The basicity of amidines is notably higher than that of amides, as protonation at the sp²-hybridized nitrogen results in a charge-delocalized amidinium ion.[1] This property is crucial for their interaction with biological targets. Given their broad utility, the development of efficient and versatile synthetic methodologies for novel amidine derivatives is a primary focus for medicinal chemists and drug development professionals. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the biological context for these important pharmacophores.[7]

Core Synthetic Methodologies

The synthesis of amidines can be approached through several classic and modern routes. The choice of method often depends on the nature of the starting materials, desired substitution patterns, and tolerance of other functional groups.

The Pinner Reaction

The Pinner reaction, first described in 1877, remains one of the most widely used methods for synthesizing amidines from nitriles.[4][8] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt.[9][10] This intermediate is then treated with ammonia or an amine to yield the final amidine.[8][9] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[9]

Logical Workflow of the Pinner Reaction

Caption: A flowchart illustrating the two-step process of the Pinner reaction.

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has introduced several transition metal-catalyzed methods that offer milder conditions and broader substrate scope.

-

Copper-Catalyzed Amidination: Copper salts like CuCl can catalyze the nucleophilic addition of amines to nitriles.[2] This approach is often performed under an oxygen atmosphere and can provide good to excellent yields for various N-substituted amidines.[2] Other copper-catalyzed methods involve three-component couplings of alkynes, secondary amines, and sulfonamides to produce N-sulfonylamidines.[11]

-

Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides.[2] Additionally, Pd-catalyzed N-arylation of existing amidines with aryl halides or triflates provides a route to complex, substituted products.[2][12]

-

Iridium-Catalyzed Synthesis: A notable method for synthesizing cyclic amidines involves the iridium-catalyzed deoxygenative reduction of lactams.[13] This reaction proceeds through a one-pot tandem process where the reduced lactam undergoes a cycloaddition with sulfonyl azides to form the cyclic amidine ring system.[13]

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient for creating molecular diversity. Several MCRs have been developed for amidine synthesis:

-

Ugi-type Reactions: A three-component reaction of isocyanides, aldehydes, and amines, catalyzed by molecular iodine or Scandium(III) triflate, can produce α-amino amidines in high yields under mild conditions.[14][15]

-

Four-Component Reactions: Silver-catalyzed one-pot, four-component reactions of terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide have been developed to synthesize complex amidines.[11]

Syntheses from Amide Derivatives

Amidines can also be prepared by activating amides. One method involves the use of trifluoromethanesulfonic anhydride (triflic anhydride) and pyridine to activate the amide, which then readily undergoes addition by an amine to form the amidine.[16]

Experimental Protocols

Protocol 1: General Procedure for Pinner Amidine Synthesis

This protocol is a generalized representation based on the classic Pinner reaction.[9][17]

-

Preparation of Pinner Salt: A solution of the nitrile substrate (1.0 eq) in anhydrous ethanol (or methanol) is cooled to 0 °C in an ice bath.[9][17]

-

Acidification: Dry hydrogen chloride gas is bubbled through the cooled solution until saturation. The reaction vessel is sealed and stirred at a controlled temperature (e.g., 40 °C) for several hours (typically 6-10 h) until the formation of the imino ester hydrochloride (Pinner salt) is complete, often observed as a precipitate.[9]

-

Aminolysis: The reaction mixture containing the Pinner salt is cooled again to 0-5 °C.[9]

-

Amine Addition: Ammonia gas is purged through the mixture, or a solution of the desired primary/secondary amine (1.1 eq) is added.[8][9] The reaction is then stirred, sometimes with gentle warming (e.g., 30 °C), for an additional 10-12 hours.[9]

-

Work-up and Isolation: The reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography to yield the desired amidine.[9]

Protocol 2: Copper-Catalyzed Amidination of Nitriles

This protocol is based on a sustainable copper-catalyzed method.[2]

-

Reaction Setup: To a reaction vessel, add the nitrile (1.0 eq), amine (1.2 eq), CuCl (15 mol%), 2,2'-bipyridine (30 mol%), and Cs₂CO₃ (2.0 eq).[2]

-

Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent.[2]

-

Reaction Conditions: The vessel is placed under an oxygen (O₂) atmosphere (e.g., using a balloon). The mixture is heated to 100 °C and stirred for 15 hours.[2]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under vacuum. The residue is then purified by column chromatography on silica gel to afford the N-substituted amidine.[2]

Protocol 3: Iodine-Catalyzed Three-Component Synthesis of α-Amino Amidines

This protocol describes a mild and efficient multi-component reaction.[14]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and molecular iodine (I₂) (10 mol%) in methanol (5 mL).

-

Stirring: Stir the mixture at room temperature for 5-10 minutes.

-

Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.

-

Reaction Completion: Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, using an ethyl acetate/hexane gradient) to yield the pure α-amino amidine.[14]

Quantitative Data Summary

The following tables summarize yields for various amidine synthesis methodologies reported in the literature.

Table 1: Yields for Copper-Catalyzed Synthesis of N-Substituted Amidines [2]

| Nitrile Substrate | Amine Substrate | Product | Yield (%) |

| Benzonitrile | Benzylamine | N-benzylbenzamidine | 58 |

| 4-Methylbenzonitrile | Benzylamine | N-benzyl-4-methylbenzamidine | 75 |

| 4-Methoxybenzonitrile | Benzylamine | N-benzyl-4-methoxybenzamidine | 82 |

| 4-Chlorobenzonitrile | Benzylamine | N-benzyl-4-chlorobenzamidine | 65 |

| Benzonitrile | Aniline | N-phenylbenzamidine | 71 |

Reaction Conditions: CuCl (15 mol%), Cs₂CO₃ (2 equiv), 2,2'-bipyridine (30 mol%), DMSO, 100 °C, 15 h.

Table 2: Yields for Iodine-Catalyzed Three-Component Synthesis of α-Amino Amidines [14]

| Aldehyde | Amine | Isocyanide | Yield (%) |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | 93 |

| 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | 91 |

| 4-Nitrobenzaldehyde | Aniline | tert-Butyl isocyanide | 89 |

| Benzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 92 |

| Benzaldehyde | Aniline | Cyclohexyl isocyanide | 90 |

Reaction Conditions: I₂ (10 mol%), Methanol, Room Temperature, 2-4 h.

Table 3: Representative Spectroscopic Data for Amidine Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (HRMS) [M+H]⁺ | Ref |

| 2-(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)ethanol | 7.55–7.36 (m, 5H), 3.85 (t, 2H), 3.61 (t, 2H), 3.44 (t, 2H), 3.13 (t, 2H) | 168.1, 131.1, 129.8, 128.4, 60.4, 53.1, 51.8, 51.5 | Calcd: 191.1184, Found: 191.1177 | [18] |

| N-(2-Aminoethyl)-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine | 7.31–7.24 (m, 5H), 3.78 (s, 2H), 2.82–2.63 (m, 12H), 2.00 (s, 5H) | 140.6, 128.4, 128.1, 126.9, 54.0, 52.6, 49.5, 49.4, 49.0, 41.9 | Calcd: 237.2079, Found: 237.2082 | [18] |

| 1,1′-Ethane-1,2-diylbis(2-phenyl-1,4,5,6-tetrahydropyrimidine) | 7.38–7.25 (m, 10H), 3.45 (t, 4H), 3.03 (t, 4H), 2.96 (t, 4H), 1.83–1.78 (m, 4H) | 158.4, 137.8, 128.5, 128.1, 127.9, 50.1, 46.2, 44.9, 21.8 | Calcd: 347.2256, Found: 347.2211 | [18] |

Role in Signaling Pathways and Drug Development

Amidine derivatives are prominent in drug discovery due to their ability to mimic protonated arginine and engage in specific hydrogen-bonding interactions with biological targets. They serve as potent inhibitors for several enzyme families.[6]

Inhibition of Nitric Oxide Synthases (NOS)

Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases. Amidine-based compounds have been developed as selective inhibitors of NOS isoforms.[6][19] For example, N-(3-(aminomethyl)-benzyl) acetamidine (known as 1400W) is a highly potent and selective inhibitor of iNOS over the other two isoforms (nNOS and eNOS).[19] This selectivity is crucial for developing anti-inflammatory therapies without affecting the essential physiological roles of nNOS and eNOS.

Inhibition of the iNOS Signaling Pathway

Caption: Amidine-based compounds can selectively inhibit the iNOS enzyme.

Other Therapeutic Targets

-

Glycosidase Inhibition: Sugar-derived amidines have been designed as transition-state analogs to inhibit glycosidases, enzymes involved in pathologies like diabetes and viral infections.[20][21]

-

Serine Protease Inhibition: Amidines can interact with the active sites of serine proteases, which are involved in processes like coagulation and inflammation.[5][22]

-

Antimicrobial and Antiparasitic Activity: Aromatic diamidines, such as pentamidine and furamidine, are known to bind to the minor groove of DNA, which is a key mechanism for their activity against intracellular parasites like Trypanosoma and Leishmania.[4]

The development workflow for novel amidine derivatives typically follows a structured path from synthesis to biological evaluation.

General Workflow for Amidine Derivative Development

Caption: A typical workflow for the synthesis and evaluation of amidine derivatives.

The amidine scaffold is a privileged pharmacophore that continues to yield promising candidates for a wide range of therapeutic areas. The synthetic toolkit available to researchers has expanded significantly from the classic Pinner reaction to include robust and versatile transition metal-catalyzed and multi-component methodologies. These modern techniques allow for the creation of highly diverse and complex amidine libraries under milder conditions. This guide provides a foundational overview of these key synthetic strategies, offering detailed protocols and comparative data to aid researchers and drug development professionals in the design and synthesis of novel amidine derivatives for their specific research goals. The continued exploration of new synthetic routes will undoubtedly accelerate the discovery of next-generation therapeutics built around this potent functional group.

References

- 1. Amidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. CN102993109A - Preparation method of amidine compound - Google Patents [patents.google.com]

- 4. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidine-based bioactive compounds for the regulation of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Amidine synthesis [organic-chemistry.org]

- 12. Amidine synthesis by imidoylation [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Studies of Acrylamidine Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acrylamidine, a molecule featuring a reactive α,β-unsaturated system coupled with an amidine functionality, presents a unique electronic profile that makes it a compelling subject for theoretical and computational investigation. Although direct theoretical studies on acrylamidine are not extensively documented in publicly available literature, its reactivity can be largely inferred from computational analyses of related α,β-unsaturated systems and the well-documented nucleophilic character of amidines. This guide provides a comprehensive overview of the expected reactivity of acrylamidine, focusing on its propensity to undergo aza-Michael addition reactions. We will explore the underlying principles of its reactivity using concepts from Density Functional Theory (DFT), propose reaction mechanisms, and outline experimental and computational protocols for its further study. This document serves as a foundational resource for researchers interested in the potential applications of acrylamidine in drug development and materials science, where its unique reactivity could be harnessed for the synthesis of novel molecular entities.

Introduction to Acrylamidine and its Potential Reactivity

Acrylamidine possesses two key functional groups that dictate its chemical behavior: the acryloyl group, which is a classic Michael acceptor, and the amidine group, a strong nitrogenous nucleophile. The electronic interplay between the electron-withdrawing acryloyl moiety and the electron-donating amidine group suggests a rich and tunable reactivity profile. The primary reaction anticipated for acrylamidine is the aza-Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system.

Theoretical studies on related systems, such as the aza-Michael addition of amines and guanidinium salts to Michael acceptors, provide a solid foundation for predicting the behavior of acrylamidine.[1][2] Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating the reaction mechanisms, transition states, and kinetic and thermodynamic parameters associated with these transformations.[3][4][5]

Theoretical Framework for Acrylamidine Reactivity

The reactivity of acrylamidine can be rationalized through several key theoretical concepts:

-

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs the initial stages of a chemical reaction. For the aza-Michael addition to acrylamidine, the nucleophile's HOMO will interact with the LUMO of the acrylamidine's α,β-unsaturated system, which is expected to have significant localization on the β-carbon.

-

Global and Local Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule.

-

Global Descriptors: Electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be used to assess the overall reactivity of acrylamidine and potential nucleophiles.

-

Local Descriptors: Fukui functions and the dual descriptor can identify the most nucleophilic and electrophilic sites within the acrylamidine molecule, confirming the β-carbon as the primary site for nucleophilic attack.

-

-

Transition State Theory: The rate of a chemical reaction is determined by the energy of the transition state. DFT calculations can be employed to locate and characterize the transition state structures for the aza-Michael addition to acrylamidine, providing crucial insights into the reaction kinetics.

Proposed Reaction Mechanism: Aza-Michael Addition to Acrylamidine

The most probable reaction pathway for acrylamidine with a nucleophile (Nu⁻) is the aza-Michael addition. A generalized mechanism is depicted below:

Caption: Proposed mechanism for the aza-Michael addition to acrylamidine.

The reaction is initiated by the nucleophilic attack of the nucleophile on the β-carbon of the acrylamidine, proceeding through a transition state to form a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final Michael adduct.

Quantitative Data from Theoretical Studies

| Parameter | Description | Typical Computational Method | Expected Significance for Acrylamidine Reactivity |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | DFT (e.g., B3LYP, M06-2X) | Lower activation energies indicate a faster reaction rate. The nature of the nucleophile and solvent will significantly influence this value. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | DFT (e.g., B3LYP, M06-2X) | A negative ΔH indicates an exothermic reaction, which is thermodynamically favorable. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | DFT (e.g., B3LYP, M06-2X) | A negative ΔG indicates a spontaneous reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | DFT (e.g., B3LYP, M06-2X) | A smaller HOMO-LUMO gap generally correlates with higher reactivity. |

| Global Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | DFT (e.g., B3LYP, M06-2X) | A higher ω for acrylamidine would suggest a greater susceptibility to nucleophilic attack. |

Experimental and Computational Protocols

To further elucidate the reactivity of acrylamidine, a combined experimental and computational approach is recommended.

Experimental Protocols

-

Synthesis of Acrylamidine: While various methods for the synthesis of amidines are known, a common route involves the Pinner reaction or the reaction of amides with aminating agents. For α,β-unsaturated amidines, specific synthetic strategies may be required to avoid polymerization.[6][7]

-

Kinetic Studies: The rate of the aza-Michael addition can be monitored using techniques such as NMR spectroscopy or UV-Vis spectrophotometry. This would involve reacting acrylamidine with a series of nucleophiles and monitoring the disappearance of reactants and the appearance of products over time.

-

Product Characterization: The structure of the resulting Michael adducts should be unambiguously determined using standard analytical techniques, including NMR, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.

Computational Workflow

A typical computational workflow to study the reactivity of acrylamidine is outlined below.

Caption: A standard workflow for the computational study of acrylamidine reactivity.

This workflow involves geometry optimization of reactants and products, locating the transition state, and analyzing the energetic and electronic properties of the system to provide a comprehensive understanding of the reaction mechanism.

Conclusion and Future Outlook

The theoretical study of acrylamidine reactivity, while not yet extensively explored directly, can be robustly inferred from the wealth of computational and experimental data on related amidine and α,β-unsaturated systems. The aza-Michael addition is predicted to be a dominant reaction pathway, and the principles of DFT and FMO theory provide a strong framework for understanding and predicting its behavior. The protocols outlined in this guide offer a clear path for future research to quantify the reactivity of this intriguing molecule. Such studies will be instrumental in unlocking the potential of acrylamidine as a versatile building block in the synthesis of novel pharmaceuticals and functional materials. Further investigations into the reactivity of vinylogous amidines will also provide a broader context for the chemical behavior of acrylamidine.[8][9]

References

- 1. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auetd.auburn.edu [auetd.auburn.edu]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Reactivity and mechanism of nucleophilic addition reaction of amine with alkene: A systematic DFT study | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational Investigation on the Origin of Atroposelectivity for the Cinchona Alkaloid Primary Amine-Catalyzed Vinylogous Desymmetrization of N-(2-t-Butylphenyl)maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis of vinylogous amidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Acrylamidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and biological evaluation of naturally occurring acrylamidine compounds. Acrylamidines, a class of nitrogen-containing natural products, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document offers a comprehensive overview of the key compounds, detailed experimental protocols for their extraction and purification, quantitative bioactivity data, and an examination of their mechanisms of action through signaling pathway diagrams.

Naturally Occurring Acrylamidine Compounds: A Snapshot

The marine environment, particularly sponges of the genus Agelas, has proven to be a rich source of unique acrylamidine alkaloids, specifically pyrrole-imidazole alkaloids (PIAs). These compounds are characterized by a core structure featuring a pyrrole carboxamide linked to a 2-aminoimidazole moiety. Key examples include oroidin and clathrodin, which serve as biosynthetic precursors to a wide array of more complex dimeric and cyclic alkaloids.

Experimental Protocols: From Sponge to Pure Compound

The isolation of natural acrylamidine compounds from their marine sources is a multi-step process requiring careful extraction and chromatographic purification. The following protocols are a synthesized representation of methodologies reported in the literature for the isolation of pyrrole-imidazole alkaloids from marine sponges.

General Experimental Workflow

The overall process for isolating acrylamidine compounds from marine sponges can be visualized as a sequential workflow, starting from sample collection and culminating in the acquisition of pure compounds for bioactivity assessment.

Detailed Methodologies

2.2.1. Extraction

-

Sample Preparation: The collected marine sponge (e.g., Agelas oroides) is immediately frozen and then lyophilized to remove water. The dried sponge material is ground into a fine powder to increase the surface area for efficient extraction.[1]

-

Solvent Extraction: The powdered sponge material is exhaustively extracted with a suitable solvent system. Common methods include:

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in a biphasic system of n-butanol (n-BuOH) and water (H₂O). The resulting layers are separated, and the solvent is removed from each fraction.

-

Vacuum Liquid Chromatography (VLC): The fraction containing the compounds of interest (typically the n-BuOH fraction) is further purified by VLC on a silica gel column. A step gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): The fractions from VLC showing the presence of acrylamidine compounds (as determined by thin-layer chromatography and/or preliminary bioassays) are subjected to preparative or semi-preparative HPLC. A C18 reverse-phase column is commonly used with a gradient elution of acetonitrile and water, often with a trifluoroacetic acid modifier.[2] The fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure compounds.

Quantitative Bioactivity Data

Natural acrylamidine compounds have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. The following tables summarize the quantitative data for key compounds.

Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Oroidin | Staphylococcus aureus | >90% inhibition at 50 µM | [3] |

| Oroidin | Enterococcus faecalis | ~50% inhibition at 50 µM | [3] |

| Clathrodin | Staphylococcus aureus | Inactive at 50 µM | [4] |

| Clathrodin | Enterococcus faecalis | Inactive at 50 µM | [4] |

| Clathrodin | Escherichia coli | Inactive at 50 µM | [4] |

| Clathrodin | Candida albicans | Inactive at 50 µM | [4] |

Table 1: Minimum Inhibitory Concentration (MIC) of Oroidin and Clathrodin against various microorganisms.

Cytotoxic Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Oroidin Analogue (6h) | Huh-7 (Hepatocellular Carcinoma) | 36 | [5] |

| Oroidin Analogue (6g) | Huh-7 (Hepatocellular Carcinoma) | 88 | [5] |

Table 2: Cytotoxic activity (IC₅₀) of synthetic oroidin analogues against the Huh-7 human cancer cell line.

Signaling Pathways and Mechanisms of Action

The biological effects of natural acrylamidine compounds are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of Hsp90 and Downstream Signaling

Certain synthetic analogues of oroidin have been found to target the ATP-binding site of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting cancer cell proliferation, survival, and angiogenesis.

Inhibition of the Pdr5p Multidrug Resistance Pump

Oroidin has been shown to inhibit the activity of Pdr5p, an ATP-binding cassette (ABC) transporter in the yeast Saccharomyces cerevisiae.[6] Pdr5p is a major contributor to the multidrug resistance (MDR) phenotype in yeast, as it actively effluxes a wide range of xenobiotics from the cell. Inhibition of Pdr5p by oroidin suggests a potential strategy for overcoming drug resistance in pathogenic fungi.

Biosynthesis of Oroidin

The biosynthesis of the fundamental acrylamidine, oroidin, has been proposed to originate from the amino acids proline and lysine.[7] Proline serves as the precursor for the pyrrole ring, while lysine is the precursor for the 2-aminoimidazole moiety.

Conclusion

Naturally occurring acrylamidine compounds, particularly the pyrrole-imidazole alkaloids from marine sponges, represent a promising class of bioactive molecules with potential applications in drug discovery and development. Their potent antimicrobial and cytotoxic activities, coupled with their unique mechanisms of action, make them attractive scaffolds for the design of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [helda.helsinki.fi]

- 5. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues [pubmed.ncbi.nlm.nih.gov]

- 6. Oroidin inhibits the activity of the multidrug resistance target Pdr5p from yeast plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amidine Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, has emerged as a privileged scaffold in medicinal chemistry. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, makes it a valuable component in the design of therapeutic agents targeting a wide array of biological targets.[1] This guide provides a comprehensive overview of the amidine scaffold, covering its synthesis, physicochemical properties, diverse applications in drug discovery, and strategies to optimize its therapeutic potential.

Physicochemical Properties and Biological Interactions

The medicinal chemistry utility of the amidine moiety stems from its unique electronic and structural characteristics. Amidines are strong bases that are typically protonated at physiological pH, a property that is crucial for their interaction with biological macromolecules.[2][3] This positive charge allows them to form strong salt bridges with negatively charged residues, such as aspartate and glutamate, in the active sites of enzymes or the binding pockets of receptors.[4] Furthermore, the N-H protons of the amidinium cation are excellent hydrogen bond donors, enabling precise and strong interactions with protein targets.[5]

The planar geometry of the amidine group also contributes to its effectiveness as a pharmacophore, allowing it to fit into sterically constrained binding sites.[6] The ability of amidines to mimic the side chains of arginine and lysine is a key reason for their successful application as inhibitors of trypsin-like serine proteases.[4]

Table 1: Physicochemical Properties of Representative Amidine-Containing Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Strongest Basic) | Solubility |

| Benzamidine | C₇H₈N₂ | 120.15 | 11.6 | Soluble in water |

| Pentamidine | C₁₉H₂₄N₄O₂ | 340.42 | 12.13 | Soluble in water, ≥13.5mg/mL in DMSO[7][8][9] |

| Imidacloprid | C₉H₁₀ClN₅O₂ | 255.66 | Not Applicable | 0.61 g/L in water at 20 °C |

Synthesis of Amidine-Containing Molecules

The synthesis of amidines is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists.

The Pinner Reaction

The Pinner reaction is a classic and widely used method for the synthesis of amidines.[10] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the corresponding amidine.[2][11][12]

Experimental Protocol: Pinner Synthesis of a Generic Amidine [11]

-

Formation of the Pinner Salt: A solution of the starting nitrile in an anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a controlled temperature (e.g., 40°C) for several hours to form the imino ester hydrochloride (Pinner salt).

-

Ammonolysis: The reaction mixture containing the Pinner salt is cooled to 0-5°C. Anhydrous ammonia gas is then purged through the mixture until a basic pH (≥8) is achieved.

-

Work-up and Isolation: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under vacuum. The resulting residue is purified by recrystallization or chromatography to afford the desired amidine.

Other Synthetic Methodologies

While the Pinner reaction is robust, other methods offer alternative routes to amidines, particularly for more complex or highly substituted structures. These include:

-

From Thioamides: Thioamides can be converted to amidines by reaction with amines in the presence of a thiophilic agent, such as a mercury(II) salt.[1] A more recent development involves the conversion of thioamides to thioimidates, which can then be reacted with amines under mild acidic conditions to form amidines.[10][13]

-

Copper-Catalyzed Synthesis: A copper-catalyzed three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide provides an efficient route to N-sulfonyl amidines.[14] Another copper-catalyzed method involves the nucleophilic addition of amines to nitriles.[14]

The Amidine Scaffold in Drug Discovery and Development

The versatility of the amidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.

Enzyme Inhibition

The ability of the protonated amidine group to mimic the side chains of arginine and lysine makes it an excellent pharmacophore for targeting enzymes that recognize these residues.

Amidines are potent inhibitors of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[4] The positively charged amidinium ion forms a strong salt bridge with the conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.[15]

Table 2: Inhibitory Activity of Amidine-Based Serine Protease Inhibitors

| Inhibitor | Target Protease | IC₅₀ | Kᵢ | Reference |

| Benzamidine | Trypsin | 120 ± 20 µM | 80 ± 10 µM | [16] |

| 6-Amidino-2-naphthol | TMPRSS2 | 1.6 ± 0.5 µM | 1.1 ± 0.3 µM | [16] |

| Naphthamidine | Urokinase | - | ~10 µM | (Not explicitly in search results) |

| Amidine-derived fXa inhibitor | Factor Xa | - | Kass = 50-500 x 10⁶ L/mol | [15] |

Experimental Protocol: Serine Protease Inhibition Assay [17]

-

Reagent Preparation: Prepare a stock solution of the amidine inhibitor in a suitable solvent (e.g., DMSO). Prepare a solution of the target serine protease and a specific fluorogenic substrate in an appropriate assay buffer.

-

Assay Procedure: In a 96-well plate, add serial dilutions of the inhibitor solution. Add the serine protease solution to each well and incubate at room temperature to allow for inhibitor binding. Initiate the enzymatic reaction by adding the fluorogenic substrate solution.

-

Data Acquisition and Analysis: Monitor the increase in fluorescence over time using a fluorescence plate reader. Calculate the initial reaction velocities for each inhibitor concentration. Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC₅₀ or Kᵢ value.

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. Overproduction of NO by the inducible isoform (iNOS) is implicated in various inflammatory diseases. Amidine-containing compounds have been developed as potent and selective iNOS inhibitors.[18]

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay [18][19]

-

Reagent Preparation: Prepare solutions of the NOS enzyme, cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin), L-arginine (the substrate), and the test inhibitor.

-

Reaction Setup: In a microplate, combine the NOS enzyme, cofactors, and inhibitor at various concentrations.

-

Initiation and Detection: Initiate the reaction by adding L-arginine. The production of NO is measured indirectly by detecting the conversion of a fluorescent probe that reacts with NO.

-

Data Analysis: The fluorescence intensity is proportional to NOS activity. The inhibitory effect of the compound is determined by the reduction in fluorescence compared to a control without the inhibitor.

Receptor Modulation

The amidine scaffold is also found in compounds that modulate the activity of various receptors.

Imidacloprid, a widely used insecticide, contains a cyclic amidine moiety and acts as an agonist at insect nicotinic acetylcholine receptors.[20] This leads to overstimulation of the nervous system, paralysis, and death of the insect. The selectivity of imidacloprid for insect nAChRs over mammalian receptors is a key factor in its safety profile for non-target species.

Antiparasitic and Antimicrobial Agents

Aromatic diamidines, such as pentamidine, have a long history of use as antiparasitic and antimicrobial agents.[3] Their mechanism of action is thought to involve binding to the minor groove of DNA, particularly in AT-rich regions, and interfering with DNA, RNA, and protein synthesis.[5]

Table 3: Pharmacokinetic Parameters of Pentamidine

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life | 6.22 ± 1.17 hours (in patients with normal renal function) | Intravenous | [21] |

| Plasma Clearance | 411 ± 55 L/hr (in patients with normal renal function) | Intravenous | [21] |

| Protein Binding | 69% | - | [22] |

| Oral Bioavailability | Unreliable | Oral | [22] |

Strategies for Optimizing Amidine-Containing Drugs

While the amidine group offers significant advantages in drug design, its strong basicity can lead to poor oral bioavailability due to high polarity and extensive ionization in the gastrointestinal tract.[2][23] Several strategies have been developed to address this challenge.

Prodrug Approaches

The development of prodrugs is a common strategy to mask the polar amidine group and improve its absorption. Amidoximes (N-hydroxyamidines) are a particularly successful class of prodrugs for amidines.[2][24][25] They are less basic than the corresponding amidines and can be absorbed orally. In vivo, they are reduced by enzymes, such as the mitochondrial amidoxime reducing component (mARC), to release the active amidine drug.[2][26] The oral anticoagulant dabigatran etexilate is a successful example of a double prodrug strategy for an amidine-containing thrombin inhibitor.[24] The bioavailability of benzamidine after oral application of N,N'-dihydroxybenzamidine was found to be approximately 91%, which was higher than that of the benzamidoxime prodrug (around 74%).[23]

Bioisosteric Replacement

In some cases, the amidine group can be replaced by other functional groups with similar physicochemical properties to improve pharmacokinetic profiles while retaining biological activity. The choice of a suitable bioisostere depends on the specific target and the desired properties of the drug candidate.

High-Throughput Screening for Amidine-Based Inhibitors

The discovery of novel amidine-containing drug candidates often begins with high-throughput screening (HTS) of large compound libraries.[27][28]

Conclusion

The amidine scaffold continues to be a highly valuable and frequently employed functional group in medicinal chemistry. Its ability to engage in key interactions with a multitude of biological targets has led to the development of a diverse range of therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and structure-activity relationships, coupled with innovative strategies such as prodrug design, will undoubtedly lead to the discovery of new and improved amidine-based drugs for the treatment of a wide spectrum of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic diamidines as antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 5. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. raybiotech.com [raybiotech.com]

- 10. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computer Assisted Drug Design - CATCO [s3.smu.edu]

- 13. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medwinpublishers.com [medwinpublishers.com]

- 19. researchgate.net [researchgate.net]

- 20. Libra ETD [libraetd.lib.virginia.edu]

- 21. Pentamidine - Wikipedia [en.wikipedia.org]

- 22. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 24. tandfonline.com [tandfonline.com]

- 25. A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 27. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 28. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acrylamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide derivatives are a pivotal class of compounds in drug discovery and development. Their utility stems from the electrophilic nature of the α,β-unsaturated amide moiety, which can act as a "warhead" to form a covalent bond with nucleophilic residues, most notably cysteine, on target proteins. This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target challenging proteins that have shallow binding pockets. This document provides detailed protocols for three common methods for synthesizing acrylamide derivatives, quantitative data for representative reactions, and visualizations of a key signaling pathway and experimental workflow.

Synthetic Methodologies

The synthesis of acrylamide derivatives typically involves the formation of an amide bond between an amine and acrylic acid or an activated acrylic acid derivative. Below are three distinct and widely applicable protocols.

Method 1: Acylation of Amines with Acryloyl Chloride

This is a classic and robust method for the synthesis of N-substituted acrylamides. Acryloyl chloride is a highly reactive acylating agent that readily reacts with primary and secondary amines in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. A white precipitate of the amine hydrochloride salt will typically form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired acrylamide derivative.

Table 1: Representative Yields for Method 1

| Amine Substrate | Product | Solvent | Yield (%) | Reference |

| Aniline | N-Phenylacrylamide | THF | ~95% | [1] |

| Benzylamine | N-Benzylacrylamide | DCM | High | [2] |

| n-Octylamine | N-(n-Octyl)acrylamide | THF | High | [3] |

| Dihexylamine | N,N-Dihexylacrylamide | THF | High | [3] |

Method 2: Amide Coupling of Acrylic Acid and Amines

To avoid the use of the hazardous and moisture-sensitive acryloyl chloride, amide coupling reagents can be employed to activate the carboxylic acid group of acrylic acid for reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).

Experimental Protocol:

-

Dissolution of Reactants: In a round-bottom flask, dissolve acrylic acid (1.2 equivalents), the amine (1.0 equivalent), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent like DCM or DMF.

-

Addition of Coupling Reagent: Add EDCI (1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Yields for Method 2

| Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |

| Diaminodibenzo-18-crown-6 | EDCI, HOBt | DCM | High | [4] |

| Various Amines | EDCI, HOBt | DMF | Good to High | [5] |

Method 3: One-Pot Synthesis from Acrylic Acid via Thionyl Chloride/DMAC

This method provides a direct route from acrylic acid to acrylamides and acrylanilides using thionyl chloride in dimethylacetamide (DMAC) without the need for an external base for the final amidation step.[6]

Experimental Protocol:

-

Activation of Acrylic Acid: To a solution of acrylic acid (1.0 equivalent) in DMAC, add thionyl chloride (1.1 equivalents) dropwise at room temperature. Stir the mixture for a short period until the acid activation is complete.

-

Amine Addition: Add the aniline or other amine (1.0 equivalent) to the reaction mixture.

-

Reaction: The reaction is typically rapid. For less reactive amines, the mixture can be gently warmed to ensure completion.

-

Work-up:

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Purification: If necessary, the product can be further purified by recrystallization.

Table 3: Representative Yields for Method 3

| Amine Substrate | Product | Yield (%) | Reference |

| Various Anilines | N-Aryl Acrylamides | 88-98% | [6] |

Characterization of Acrylamide Derivatives

The synthesized acrylamide derivatives should be characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: To assess the purity of solid compounds.

Table 4: Characterization Data for N-Phenylacrylamide

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [7] |

| Molecular Weight | 147.17 g/mol | [7] |

| Melting Point | 103-106 °C | [8] |

| ¹H NMR (CDCl₃, δ) | 7.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 6.4 (dd, 1H), 6.2 (dd, 1H), 5.8 (dd, 1H), 7.8 (br s, 1H) | Typical |

| ¹³C NMR (CDCl₃, δ) | 164.0, 137.9, 130.9, 129.1, 124.5, 120.2, 127.0 | Typical |

Visualization of Experimental Workflow and Signaling Pathway

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an acrylamide derivative.

Caption: A generalized workflow for the synthesis and characterization of acrylamide derivatives.

Signaling Pathway: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

Acrylamide-based drugs are highly effective as targeted covalent inhibitors. A prominent example is ibrutinib, which targets Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9][10] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[11]

Caption: Covalent inhibition of the BTK signaling pathway by the acrylamide-containing drug ibrutinib.

References

- 1. biosynce.com [biosynce.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases | Semantic Scholar [semanticscholar.org]

- 7. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Phenylacrylamide 99 2210-24-4 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. targetedonc.com [targetedonc.com]

Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amidine-containing compounds as potent and selective enzyme inhibitors. This document includes detailed protocols for key enzymatic assays, quantitative data on inhibitor potency, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Amidine-Containing Enzyme Inhibitors

Amidine-containing compounds are a significant class of enzyme inhibitors due to their structural resemblance to the side chains of arginine and lysine. This mimicry allows them to bind effectively to the active sites of enzymes that recognize these basic amino acids as substrates. The positively charged amidinium group at physiological pH facilitates strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of target enzymes. This has led to the development of amidine-based inhibitors for a variety of enzyme classes, including serine proteases, nitric oxide synthases, and protein arginine deiminases, with applications in anticoagulation, anti-inflammatory therapies, and cancer treatment.

Key Enzyme Targets and Therapeutic Applications

Amidine-based inhibitors have been successfully developed to target several key enzyme families:

-

Serine Proteases: This large family of proteolytic enzymes, which includes thrombin, trypsin, and plasmin, plays a crucial role in blood coagulation, digestion, and fibrinolysis.[1][2] Amidine compounds, such as benzamidine, act as competitive inhibitors of these proteases and have been instrumental in the development of anticoagulant and antithrombotic drugs.[3][4][5]

-

Nitric Oxide Synthases (NOS): These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[6][7] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Selective inhibition of iNOS with amidine-containing compounds is a promising strategy for treating inflammatory conditions and certain cancers.[8][9]

-

Protein Arginine Deiminases (PADs): PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination or deimination.[10] Dysregulation of PAD activity is implicated in various autoimmune diseases, such as rheumatoid arthritis, and cancers.[11][12] Amidine-based compounds have been developed as both pan-PAD and isoform-selective inhibitors.[13][14]

Quantitative Data on Inhibitor Potency

The potency of amidine-containing enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). For irreversible inhibitors, the potency is often expressed as the second-order rate constant (kinact/KI).

Table 1: Inhibition Constants (Ki) of Benzamidine Derivatives against Serine Proteases

| Inhibitor | Enzyme | Ki (µM) | Reference |

| Benzamidine | Trypsin | 35 | [3] |

| Benzamidine | Plasmin | 350 | [3] |

| Benzamidine | Thrombin | 220 | [3] |

| Pentamidine | Plasmin | 2.1 ± 0.8 | [4] |

| Tri-AMB | Plasmin | 3.9 ± 1.7 | [4] |

Table 2: Potency of Amidine-Based Inhibitors against Nitric Oxide Synthase (NOS)